![molecular formula C19H17NO B12445222 3-(4-Benzyl-phenoxy)-phenylamine CAS No. 887590-86-5](/img/structure/B12445222.png)
3-(4-Benzyl-phenoxy)-phenylamine
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Overview
Description
3-(4-Benzyl-phenoxy)-phenylamine is an organic compound that belongs to the class of phenoxyphenylamines This compound is characterized by the presence of a benzyl group attached to a phenoxy group, which is further connected to a phenylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzyl-phenoxy)-phenylamine typically involves the reaction of 4-benzylphenol with 3-aminophenol under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 4-benzylphenol is reacted with 3-aminophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzyl-phenoxy)-phenylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or benzyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products Formed
The major products formed from these reactions include quinones, reduced amines, and substituted phenoxyphenylamines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Benzyl-phenoxy)-phenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 3-(4-Benzyl-phenoxy)-phenylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use. In some cases, it may act as an inhibitor of specific enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran
- 2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone
Uniqueness
3-(4-Benzyl-phenoxy)-phenylamine is unique due to its specific structural features, which confer distinct chemical and biological propertiesIts benzyl and phenoxy groups contribute to its versatility in various chemical reactions and research applications .
Biological Activity
3-(4-Benzyl-phenoxy)-phenylamine, also known as BPP, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of BPP, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H18N2O
- CAS Number : 887590-86-5
This compound features a phenoxy group linked to a benzyl group and an amine, which contributes to its diverse biological interactions.
Biological Activity Overview
Research indicates that BPP exhibits a range of biological activities, including:
- Anticancer Properties : BPP has shown potential as an anticancer agent through various studies that assess its cytotoxic effects on cancer cell lines.
- Antimicrobial Activity : The compound has been evaluated for its ability to inhibit the growth of bacteria and fungi.
- Enzyme Inhibition : BPP may act as an inhibitor for certain enzymes involved in cancer progression and other diseases.
The mechanisms underlying the biological activities of BPP involve several pathways:
- Inhibition of Cell Proliferation : BPP has been shown to inhibit the proliferation of various cancer cell lines by interfering with cell cycle progression.
- Induction of Apoptosis : Studies suggest that BPP can trigger apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
- Interaction with Receptor Tyrosine Kinases (RTKs) : BPP may bind to RTKs, inhibiting their activity and thereby affecting downstream signaling pathways crucial for tumor growth and metastasis.
Anticancer Activity
A study published in Molecules assessed the cytotoxicity of BPP against several cancer cell lines, including breast and prostate cancer models. The results indicated that BPP exhibited significant cytotoxic effects with IC50 values ranging from 10 to 30 µM across different cell lines. The study highlighted the compound's ability to induce apoptosis via caspase activation pathways .
Antimicrobial Studies
In another investigation, BPP was tested against a panel of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound demonstrated notable antimicrobial activity with minimum inhibitory concentrations (MICs) below 50 µg/mL for several strains, suggesting its potential as a therapeutic agent against infections .
Data Tables
Properties
CAS No. |
887590-86-5 |
---|---|
Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
3-(4-benzylphenoxy)aniline |
InChI |
InChI=1S/C19H17NO/c20-17-7-4-8-19(14-17)21-18-11-9-16(10-12-18)13-15-5-2-1-3-6-15/h1-12,14H,13,20H2 |
InChI Key |
HFCQTCYTTDNUAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=CC=CC(=C3)N |
Origin of Product |
United States |
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